(4-Methoxyoxan-4-yl)methanesulfonyl chloride
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Overview
Description
“(4-Methoxyoxan-4-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1783946-02-0 . It has a molecular weight of 228.7 . The IUPAC name for this compound is (4-methoxytetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H13ClO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 228.7 . The compound’s chemical formula is C7H13ClO4S .Scientific Research Applications
Synthesis and Chemical Reactions
- RNA-cleaving DNA enzyme : Methanesulfonyl chloride is used in the synthesis of RNA-cleaving DNA enzymes, exhibiting a general base catalyzed and/or SN2 reaction mechanism in solvolyses (Choi et al., 2000).
- Reaction with Glycerol : Methanesulfonyl chloride reacts with glycerol to produce certain ketals and dioxanes, demonstrating its utility in complex organic reactions (Upadhyaya et al., 1997).
- Preparation of epoxy-sugars : Methanesulfonyl chloride is involved in the preparation of crystalline epoxy-sugars, indicating its role in specialized sugar chemistry (Voss et al., 2016).
Material Science and Electrochemistry
- Ionic Liquid Formation : Methanesulfonyl chloride forms ionic liquids with AlCl3, useful in studying the electrochemical properties of vanadium pentoxide films (Su et al., 2001).
Organic Chemistry and Pharmaceutical Synthesis
- Conversion of Carboxylic Acids : Methanesulfonyl chloride is used in the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, showcasing its importance in amide synthesis (Woo et al., 2004).
- Synthesis of Dronedarone Hydrochloride : It plays a role in the synthesis of dronedarone hydrochloride, a pharmaceutical compound, demonstrating its relevance in drug development (Feilong, 2011).
Environmental Chemistry
- Oxidation of Methanesulfinic Acid : Methanesulfonyl chloride is part of the oxidation process of methanesulfinic acid, contributing to understanding environmental oxidation reactions (Flyunt et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(4-methoxyoxan-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCZMKDQFJGZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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